molecular formula C13H22N6O3 B14972379 6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine CAS No. 672343-94-1

6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B14972379
CAS No.: 672343-94-1
M. Wt: 310.35 g/mol
InChI Key: TUHLCFBWCFPADA-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an azepane group, a methoxyethyl group, and a nitro group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Azepane Group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with an azepane moiety.

    Addition of the Methoxyethyl Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups and the pyrimidine ring structure. This unique combination may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

672343-94-1

Molecular Formula

C13H22N6O3

Molecular Weight

310.35 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C13H22N6O3/c1-22-9-6-15-13-16-11(14)10(19(20)21)12(17-13)18-7-4-2-3-5-8-18/h2-9H2,1H3,(H3,14,15,16,17)

InChI Key

TUHLCFBWCFPADA-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N

solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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